molecular formula C9H13NO2 B13147509 Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Cat. No.: B13147509
M. Wt: 167.20 g/mol
InChI Key: NTRNTMCVMHUZEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves the following steps:

  • Dissolve methyl indole-5-carboxylate and propargyl bromide in toluene.
  • Add tetrabutylammonium bromide as a phase-transfer catalyst.
  • Stir the mixture vigorously at room temperature for 6 hours.
  • Separate the organic layer and wash it with water and brine.
  • Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
  • Recrystallize the residue from diisopropyl ether to obtain the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its ability to act as a synthon in various chemical reactions. In oxidative reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.

Comparison with Similar Compounds

Methyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to undergo various chemical reactions and its applications in different fields of scientific research.

Properties

IUPAC Name

methyl 1-prop-2-ynylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNTMCVMHUZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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